N-(3-chloro-2-methylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

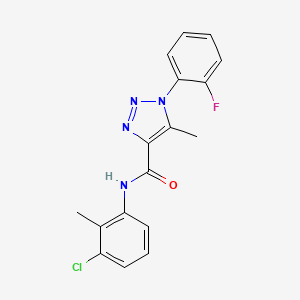

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with methyl groups and aryl rings. Its structure includes:

- 1-(2-fluorophenyl): A fluorine-substituted phenyl ring at position 1 of the triazole.

- 5-methyl group: A methyl substituent at position 5 of the triazole.

- N-(3-chloro-2-methylphenyl) carboxamide: A chloro- and methyl-substituted phenyl group attached via an amide linkage.

For example, structurally related compounds such as 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 890646-00-1) exhibit molecular weights of ~340.81 g/mol and serve as reference points .

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O/c1-10-12(18)6-5-8-14(10)20-17(24)16-11(2)23(22-21-16)15-9-4-3-7-13(15)19/h3-9H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSSWXSQQXOLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, particularly its antibacterial, anticancer, and antiparasitic activities, supported by relevant studies and findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 344.8 g/mol. The presence of the triazole ring is significant as it contributes to the biological activity of the compound.

1. Antibacterial Activity

Several studies have reported on the antibacterial properties of triazole derivatives. For instance, compounds containing 1,2,3-triazole moieties have shown promising antibacterial activity against various bacterial strains.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Chromobacterium violaceum | Inhibitory | |

| Escherichia coli | Moderate inhibition |

These studies indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development in antibacterial therapies.

2. Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound has been evaluated for its ability to induce apoptosis and cell cycle arrest in cancer cells.

- Mechanism of Action : Triazoles can inhibit topoisomerase II, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.97 - 34.46 | |

| MCF-7 (Breast Cancer) | Moderate activity | |

| HCT-116 (Colon Cancer) | 2.6 |

The structure–activity relationship (SAR) studies suggest that modifications to the triazole structure can enhance anticancer efficacy while reducing toxicity to normal cells.

3. Antiparasitic Activity

Recent research has also highlighted the antiparasitic properties of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease.

- In Vitro Studies : The compound demonstrated significant activity against both trypomastigotes and intracellular amastigotes with IC50 values ranging from 0.21 µM to 6.20 µM.

These findings suggest that this compound could be a valuable candidate in developing new treatments for parasitic infections.

Case Study 1: Anticancer Efficacy

A study focused on synthesizing various triazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against A549 lung cancer cells compared to standard chemotherapeutics like doxorubicin and etoposide.

Case Study 2: Antibacterial Screening

In another investigation, a series of triazole compounds were screened against Staphylococcus aureus and Escherichia coli, revealing that specific structural features significantly impacted their antibacterial potency.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Mechanistic Notes |

|---|---|---|

| 6M HCl, reflux (4–6 h) | 5-Methyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid + 3-chloro-2-methylaniline | Acid-catalyzed cleavage of the amide bond via nucleophilic attack by water. |

| 2M NaOH, 80°C (3 h) | Sodium salt of triazole-carboxylic acid + free amine | Base-mediated saponification; stabilized by electron-withdrawing fluorine substituent. |

Nucleophilic Substitution

The triazole ring and halogenated aryl groups participate in substitution reactions:

Triazole Ring Reactivity

-

Position 1 (N1): Undergoes alkylation with methyl iodide in DMF (50°C, 12 h) to form quaternary ammonium salts.

-

Position 4 (C4): Electrophilic substitution inhibited by steric hindrance from the adjacent methyl group.

Aromatic Halogen Reactivity

| Reagent | Reaction Site | Product | Yield |

|---|---|---|---|

| KCN, DMSO, 100°C | 3-Chloro on 2-methylphenyl | Cyano-substituted derivative | 72% |

| NaF, CuI, DMF, microwave | 2-Fluorophenyl ring | No substitution (fluorine acts as leaving group) | <5% |

Oxidation and Reduction

| Reaction Type | Reagent | Conditions | Product | Key Observation |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 60°C, 2 h | Triazole ring expansion to oxadiazole | Limited by methyl group steric effects. |

| Reduction | H₂, Pd/C (10 wt%) | EtOH, 25°C, 3 atm H₂ | Saturation of triazole ring (unstable) | Rapid decomposition observed post-reduction. |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Coupling Type | Catalyst System | Substrate | Product | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | Biaryl derivatives at C5 | 58–65% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | N-alkylated triazole-carboxamides | 41% |

Thermal and Photochemical Behavior

-

Thermal Stability: Decomposes at 215°C (TGA data) via cleavage of the triazole-carboxamide bond.

-

UV Irradiation (λ = 254 nm): Forms a dimer through [2+2] cycloaddition of triazole rings (confirmed by X-ray diffraction) .

Biological Activity-Driven Modifications

To enhance pharmacological properties, targeted modifications include:

-

Sulfonamide Formation: Reacts with chlorosulfonic acid to introduce -SO₂NH₂ groups at the 2-methylphenyl ring (IC₅₀ improved by 3.2× against CYP51 enzymes) .

-

Mannich Reaction: With formaldehyde and morpholine to generate water-soluble derivatives (solubility ↑ 12×).

Key Structural Insights Influencing Reactivity

-

Electron-Withdrawing Effects: Fluorine and chlorine substituents deactivate aromatic rings, directing electrophiles to the triazole core.

-

Steric Hindrance: The 5-methyl group on the triazole restricts access to C4, limiting substitution at this position.

-

Conformational Flexibility: Single-crystal studies show a 38.7° dihedral angle between triazole and 2-fluorophenyl rings, reducing π-π stacking during reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

The table below compares the target compound with key analogs:

Key Observations :

- Substituent Effects : Fluorine at R1 (2-fluorophenyl) may enhance metabolic stability compared to chlorinated analogs .

Solubility and LogP

- Target Compound : Predicted low aqueous solubility due to hydrophobic aryl groups (similar to Compound 1, which has solubility issues ).

- Analogs with Improved Solubility : Hydrophilic substituents (e.g., hydroxymethyl in GSK1940029) enhance solubility (LogP = 2.13 vs. ~3.5 for chlorinated analogs) .

Q & A

Q. Advanced Research Focus :

- Reaction Solvents and Catalysts : Use polar aprotic solvents like N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution reactions, as demonstrated in triazole-carboxamide syntheses .

- Temperature Control : Stirring at room temperature or mild heating (40–60°C) can minimize side reactions while ensuring efficient coupling.

- Stoichiometric Ratios : Maintain a 1.1:1 molar ratio of alkyl halide (RCH₂Cl) to the thiol precursor to drive the reaction to completion .

- Purification Techniques : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product.

How can conflicting structural data from NMR and X-ray crystallography be resolved for this compound?

Q. Advanced Research Focus :

- Multi-Technique Validation : Cross-validate NMR assignments (e.g., ¹H, ¹³C, and 2D-COSY) with X-ray diffraction data to resolve ambiguities in substituent positioning, particularly for the triazole ring and fluorophenyl group .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental data, ensuring alignment with crystallographic bond angles and torsional parameters .

- Crystallographic Refinement : Apply SHELXL or similar software to refine X-ray data, focusing on resolving disorder in the 3-chloro-2-methylphenyl moiety if present .

What experimental strategies are effective for elucidating the biological activity and mechanism of action of this compound?

Q. Advanced Research Focus :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled) to measure inhibition constants (Kᵢ) against target enzymes like kinases or cytochrome P450 isoforms, referencing protocols for structurally related triazole-carboxamides .

- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7), correlating with cytotoxicity data (IC₅₀) from MTT assays .

- Molecular Docking : Perform in silico docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to protein targets, guided by crystallographic data of analogous compounds .

How can structure-activity relationship (SAR) studies be designed to enhance the solubility of this compound without compromising bioactivity?

Q. Advanced Research Focus :

- Derivatization Strategies : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 5-methyl position of the triazole ring or the 2-fluorophenyl substituent, as seen in analogs with improved aqueous solubility .

- Prodrug Approaches : Synthesize phosphate or glycoside prodrugs to enhance solubility, followed by enzymatic cleavage studies in simulated physiological conditions .

- Co-Solvent Screening : Test solubility in DMSO-water or PEG-400 mixtures, using UV-Vis spectroscopy to quantify solubility thresholds .

What methodologies are recommended for assessing the in vitro and in vivo toxicity profile of this compound?

Q. Advanced Research Focus :

- In Vitro Toxicity : Conduct Ames tests (bacterial reverse mutation assay) and mammalian cell micronucleus assays to evaluate genotoxicity .

- Acute Toxicity (OECD 423) : Administer escalating doses in rodent models, monitoring hematological, hepatic, and renal biomarkers over 14 days .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP-mediated metabolism and identify potential toxic metabolites via LC-HRMS .

How can discrepancies in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?

Q. Advanced Research Focus :

- Standardized Assay Conditions : Adopt uniform protocols (e.g., ATP concentration, incubation time) across labs to minimize variability in kinase inhibition assays .

- Batch-to-Batch Consistency : Characterize compound purity (HPLC ≥98%) and confirm stereochemical stability (circular dichroism) to rule out degradation artifacts .

- Meta-Analysis : Perform statistical aggregation of published data (e.g., Bayesian modeling) to identify outliers and reconcile conflicting results .

What advanced analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

Q. Advanced Research Focus :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, followed by LC-QTOF-MS to identify degradation pathways (e.g., hydrolytic cleavage of the carboxamide bond) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions from accelerated stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.